Methyl alpha-D-mannopyranoside

Catalog No.
S705056
CAS No.
617-04-9
M.F
C7H14O6
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl alpha-D-mannopyranoside

CAS Number

617-04-9

Product Name

Methyl alpha-D-mannopyranoside

IUPAC Name

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol

Molecular Formula

C7H14O6

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6+,7+/m1/s1

InChI Key

HOVAGTYPODGVJG-VEIUFWFVSA-N

SMILES

COC1C(C(C(C(O1)CO)O)O)O

Synonyms

alpha-methyl-D-mannose, alpha-methylmannose, alpha-methylmannoside, beta-methylmannoside, methyl alpha-D-mannopyranoside, methyl beta-D-mannopyranoside, methyl D-mannopyranoside, methyl mannoside, methyl mannoside, (alpha-D)-isomer, methyl-alpha-D-mannoside, methylmannose, methylmannoside, methylmannoside, alpha-D-isomer

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Methyl alpha-D-mannopyranoside (Methyl α-D-mannopyranoside) is a naturally occurring sugar molecule found in various plants []. It has several applications in scientific research, primarily related to its interaction with biological systems. Here are some specific examples:

Inhibitor of Mannose Binding:

Methyl alpha-D-mannopyranoside can act as a competitor inhibitor for the binding of mannose to specific receptors on the surface of cells []. Mannose is a simple sugar essential for various cellular processes. By competing with mannose for binding sites, Methyl alpha-D-mannopyranoside can help researchers study these processes and the role of mannose receptors [].

Substrate for Enzymes:

Methyl alpha-D-mannopyranoside can serve as a substrate for specific enzymes involved in carbohydrate metabolism. By studying how enzymes interact with and modify Methyl alpha-D-mannopyranoside, researchers can gain insights into the mechanisms of these enzymes and their functions within cells [].

Investigation of Bacterial Adhesion:

Some studies have explored the potential of Methyl alpha-D-mannopyranoside to inhibit bacterial adhesion to surfaces. This research is based on the ability of certain bacteria to bind to mannose-containing molecules. By investigating how Methyl alpha-D-mannopyranoside affects bacterial adhesion, researchers can explore potential strategies for preventing the spread of pathogens [].

Methyl alpha-D-mannopyranoside is a carbohydrate compound with the molecular formula C₇H₁₄O₆. It appears as a white to almost white powder or crystalline solid, with a melting point ranging from 192.0 to 196.0 °C and a specific rotation of +77.0 to +82.0 degrees . This compound is a derivative of D-mannose, an important sugar in various biological processes, and is commonly used in biochemical research due to its structural properties and reactivity.

MeMan acts as a competitive inhibitor for bacterial lectins (carbohydrate-binding proteins) that recognize terminal mannose residues []. By competing with the natural mannose moieties on bacterial surfaces, MeMan helps researchers study the specificity and function of these lectins in various biological processes.

Case Study:

A study investigating the primary mannose binding site of pradimicin A, an antibiotic, employed MeMan to competitively inhibit pradimicin A's interaction with mannose-containing ligands. This approach provided insights into the antibiotic's mechanism of action.

Safety Considerations:

MeMan is generally considered non-toxic and non-hazardous []. However, as with any laboratory chemical, standard safety practices for handling and disposal should be followed.

, including acetal formation and oxidation. For instance, it can react with 2,2-dimethoxypropane to yield a 4,6-O-isopropylidene derivative, which subsequently rearranges to form different isomers . Additionally, it can undergo oxidation reactions, leading to various derivatives that are useful for synthetic applications in organic chemistry .

This compound exhibits several biological activities. It has been shown to interact with various lectins, proteins that bind carbohydrates, which can influence cellular processes such as signaling and adhesion. The molecular recognition of methyl alpha-D-mannopyranoside by specific lectins highlights its potential role in cell-cell interactions and immune responses . Furthermore, its structural features make it a valuable tool in studying carbohydrate-protein interactions.

Methyl alpha-D-mannopyranoside can be synthesized through various methods:

  • Direct Methylation: D-mannose can be methylated using methyl iodide in the presence of a base.
  • Acetalization: Reacting D-mannose with methanol in acidic conditions leads to the formation of the methyl glycoside.
  • Phosphate Derivatives: The synthesis of phosphate derivatives involves the phosphorylation of methyl alpha-D-mannopyranoside using phosphoric acid or its derivatives .

These methods allow for the production of high-purity methyl alpha-D-mannopyranoside suitable for research and industrial applications.

Methyl alpha-D-mannopyranoside is utilized in various fields:

  • Biochemical Research: It serves as a substrate for studying enzyme activity and carbohydrate-binding proteins.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activities.
  • Glycobiology: The compound is important for understanding glycosylation processes and carbohydrate metabolism.

Studies have demonstrated that methyl alpha-D-mannopyranoside interacts specifically with certain lectins, which are crucial for understanding its role in biological systems. For example, research has shown that this compound can influence the binding affinity of lectins to glycoproteins, thereby affecting cell signaling pathways and immune responses . These interactions are vital for developing targeted therapies based on carbohydrate recognition.

Methyl alpha-D-mannopyranoside shares structural similarities with other sugar derivatives but exhibits unique properties that distinguish it:

Compound NameMolecular FormulaUnique Features
Methyl beta-D-mannopyranosideC₇H₁₄O₆Different anomeric configuration (beta vs alpha)
Methyl alpha-D-glucopyranosideC₇H₁₄O₆Glucose base structure; different biological activity
Methyl alpha-D-galactopyranosideC₇H₁₄O₆Galactose base structure; different binding profiles

The distinct anomeric configuration of methyl alpha-D-mannopyranoside contributes to its specific interactions with proteins and enzymes compared to its analogs. This uniqueness makes it particularly valuable in biochemical studies focused on mannose metabolism and recognition.

Methyl α-D-mannopyranoside has established itself as a model compound in carbohydrate chemistry, with research extending across several decades. The compound's significance stems from its well-defined structure with an alpha configuration at the anomeric center, making it an ideal platform for studying carbohydrate-protein interactions. Early investigations focused primarily on structural characterization and basic chemical properties, establishing foundational knowledge about this mannose derivative.

The historical significance of MαDM research can be traced to studies of bacterial adhesion mechanisms, where it was discovered to function as a competitive inhibitor of mannose binding by Escherichia coli. This finding, documented in research dating back to the late 1970s, demonstrated that MαDM could prevent colonization of the urinary tract of mice with E. coli by blocking bacterial adherence. This discovery opened new avenues for understanding host-pathogen interactions and potential therapeutic interventions.

Another historically significant aspect of MαDM research has been its production from plant materials. Patents dating back several decades describe methods for producing and recovering MαDM from mannose-containing plant tissues, particularly coniferous woods. These production methods have evolved over time, improving yields and purity while establishing MαDM as an accessible research tool and pharmaceutical intermediate.

The compound's role in understanding lectin-carbohydrate interactions, particularly with Concanavalin A, represents another important historical research thread that continues to influence contemporary studies. These investigations have provided crucial insights into the molecular basis of carbohydrate recognition by proteins, with implications for both basic science and medical applications.

Current Research Landscape

The contemporary research landscape surrounding Methyl α-D-mannopyranoside spans multiple disciplines and applications, reflecting the compound's versatility and biological relevance. Recent studies have expanded our understanding of MαDM's interactions with various proteins and its potential applications in different fields.

A particularly innovative area of current research involves the use of MαDM in crystal growth studies. Wang et al. demonstrated that antifreeze proteins and glycoproteins (AF(G)Ps) can inhibit MαDM crystal growth and recrystallization, with effectiveness correlating with their antifreeze activity. This represents the first report of AF(G)Ps controlling non-ice crystal growth, suggesting potential applications in the sugar, food, pharmaceutical, and materials industries. MαDM crystals grown in the presence of these proteins were smaller, had better-defined shapes, and demonstrated higher quality under X-ray diffraction analysis.

In pharmaceutical research, MαDM has gained attention for its potential in targeted drug delivery systems. Studies have explored the surface engineering of solid lipid nanoparticle assemblies with MαDM for actively targeting macrophages in anti-tuberculosis inhalation therapy. This application leverages the specific recognition of mannose derivatives by mannose receptors abundant on macrophages, which are primary host cells for Mycobacterium tuberculosis.

The compound continues to serve as an important starting material for synthesizing complex carbohydrate derivatives with biological activity. Recent work has utilized MαDM to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars with a D-manno configuration, working toward stable analogs of noeuromycin, a potent but unstable glycosidase inhibitor. These derivatives demonstrated competitive glycosidase inhibition and selective, albeit weak, glycoprotein processing mannosidase inactivation.

Additionally, MαDM has been employed in investigating the primary mannose binding site of pradimicin A, an actinomycete-derived antibiotic with lectin-like properties capable of recognizing D-mannopyranoside in the presence of calcium ions. These studies contribute to our understanding of non-protein lectin binding mechanisms and potential antimicrobial strategies.

Methodological Approaches in Mannopyranoside Research

Research involving Methyl α-D-mannopyranoside employs diverse methodological approaches, reflecting the multidisciplinary nature of its applications. These methodologies span synthetic chemistry, spectroscopic analysis, crystallographic studies, and biological assays.

Synthetic chemistry approaches for MαDM production have evolved significantly. Industrial methods typically utilize plant-derived materials rich in mannose or mannose polymers. The process involves glycosidation of dried plant material (often coniferous wood extracts) with methanol containing mineral acid catalysts (HCl or H₂SO₄) under anhydrous conditions at temperatures between 66°C and 116°C. After neutralization and removal of impurities, MαDM preferentially crystallizes from the mixture of methyl glycosides, allowing for its isolation in relatively pure form. This preferential crystallization represents an unexpected and advantageous property that facilitates purification.

Spectroscopic characterization of MαDM relies heavily on nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR. Distinct signals have been observed in the ¹H NMR spectrum at approximately 4.708, 4.707, 4.697, 4.693, and 4.558 ppm. Additional techniques include mass spectrometry, particularly liquid chromatography electrospray ionization-mass spectrometry (LC-ESI-MS), where the [M+Na]⁺ ion has been observed at m/z 217.07 with an isotope pattern consistent with C, H, O incorporation.

Crystallographic studies have provided valuable insights into both MαDM's structure and its interactions with proteins. X-ray crystallography has been used to analyze MαDM crystals grown under various conditions, including in the presence of antifreeze proteins, revealing details about crystal quality and morphology. Crystallographic studies of MαDM complexed with Concanavalin A have shown that the mannopyranoside binds in a shallow crevice near the protein surface, with a network of seven hydrogen bonds connecting specific oxygen atoms to amino acid residues including asparagine-14, leucine-99, tyrosine-100, aspartate-208, and arginine-228.

Biological assays involving MαDM typically focus on its interactions with proteins and cells. These include inhibition assays for bacterial adhesion, lectin binding studies, and investigations of glycosidase inhibition. For example, in vitro assays have demonstrated MαDM's ability to inhibit VEGFR2 tyrosine kinase activity, which is relevant to its potential applications in controlling angiogenesis.

These methodological approaches continue to evolve, with increasing integration of computational techniques to complement experimental studies and provide deeper insights into MαDM's properties and interactions.

Crystal Packing and Polymorphism

Methyl alpha-D-mannopyranoside exhibits a well-defined crystalline structure characterized by orthorhombic symmetry. The compound crystallizes in the space group P212121 with unit cell dimensions of a = 9.423 Å, b = 9.308 Å, and c = 10.045 Å at room temperature [1] [2]. Alternative crystallographic studies have reported slightly different unit cell parameters (a = 9.263 Å, b = 9.369 Å, c = 9.978 Å) while maintaining the same orthorhombic space group [3]. These minor variations likely reflect different crystallization conditions or measurement techniques.

The crystal structure demonstrates remarkable structural compatibility with specific periodicities, particularly evident in the arrangement of hydroxyl oxygen atoms on crystal growth faces. On the (100) face, hydroxyl oxygen atoms (O3) exhibit repeat distances of 9.369 Å or 9.978 Å along the b or c axis respectively. Similarly, on the (001) face, hydroxyl oxygen atoms (O5) display repeat distances of 9.263 Å or 9.369 Å along the a or b axis [3]. These periodicities contribute to the unique packing arrangement and influence the compound's crystallization behavior.

Antifreeze protein studies have revealed that methyl alpha-D-mannopyranoside crystals can be modified through the addition of specific additives. The presence of antifreeze glycoproteins and antifreeze proteins results in smaller, more well-defined crystal shapes with reduced twin defect percentages, decreasing from approximately 75% in the absence of additives to less than 5% with specific protein additives [3]. These modifications do not produce new polymorphs but rather improve crystal quality and morphology.

Hydrogen Bonding Networks

The crystal structure of methyl alpha-D-mannopyranoside is stabilized by an extensive network of intermolecular hydrogen bonds. The mannopyranose units adopt chair conformations with the 4C1 configuration, where specific carbon and oxygen atoms deviate from the best plane through the ring [4]. In the nonreducing group, C-5' and C-2' deviate from the best plane by -0.68 and +0.53 Å respectively, while in the potentially reducing residue, C-3 and O-5 deviate by +0.57 and -0.66 Å respectively [4].

The intermolecular hydrogen bonding pattern involves O-H...O interactions that provide structural stability to the crystal lattice. These hydrogen bonds form between hydroxyl groups of adjacent molecules, creating a three-dimensional network that maintains the crystalline integrity [4]. The hydrogen bonding networks play a crucial role in determining the crystal packing arrangement and influence the compound's physical properties.

Comparative studies with protein-bound forms have shown that the hydrogen bonding environment can be significantly altered upon complexation. In concanavalin A complexes, the saccharide forms hydrogen bonds and van der Waals contacts with the protein, while water networks surrounding each saccharide molecule participate in crystal packing interactions [5]. These protein-carbohydrate interactions demonstrate the adaptability of the hydrogen bonding network under different environmental conditions.

Solution-State Conformational Analysis

Nuclear Magnetic Resonance Spectroscopic Investigations

Nuclear magnetic resonance spectroscopy provides comprehensive insights into the solution-state conformation of methyl alpha-D-mannopyranoside. 1H NMR spectra recorded at 500 MHz in D2O reveal characteristic chemical shift patterns with signals typically appearing between 3.5-5.5 ppm [6] [3]. The anomeric proton exhibits a distinct downfield shift due to the electronegativity of the oxygen atoms in the pyranose ring.

13C NMR spectroscopy at 125.8 MHz provides detailed information about the carbon framework, with chemical shifts ranging from 60-110 ppm depending on the carbon environment [7]. The anomeric carbon appears in the characteristic region around 100 ppm, while the hydroxymethyl carbon (C-6) typically resonates around 60 ppm [7]. These spectroscopic parameters confirm the alpha-anomeric configuration and provide structural validation.

Solvent effects significantly influence the NMR spectroscopic properties. Studies conducted in both D2O and DMSO-d6 demonstrate that the compound maintains its structural integrity across different solvent systems, though subtle chemical shift variations occur due to differential solvation effects [6]. The optical rotation of +77° to +85° (c=4, H2O) confirms the alpha-D configuration and provides additional structural verification [8].

Residual Dipolar Coupling Analysis

Residual dipolar coupling analysis represents a sophisticated approach to conformational characterization of methyl alpha-D-mannopyranoside derivatives. Studies on methyl 3,6-di-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside have employed order matrix analysis incorporating multiple coupling types including 1DCH, 2DCH, and DHH [9] [10]. This methodology provides detailed information about internal molecular motion and conformational preferences.

The analysis reveals that internal motion at the alpha(1,3) linkage is limited, while significant motion occurs at the alpha(1,6) linkage [9]. Order parameters derived from residual dipolar couplings indicate differential flexibility across different glycosidic linkages, with the alpha(1,3) linkage showing restricted conformational sampling compared to the more flexible alpha(1,6) linkage [10].

Two different orienting media, bicelles and phage, have been employed to determine structures through alignment of order tensor principal axes. The resulting conformational analysis confirms that the alpha(1,3) linkage adopts a well-defined preferred structure, while the alpha(1,6) linkage exhibits significant conformational variability that must be characterized as virtual conformers rather than single preferred structures [10].

Oligosaccharide Conformational Comparison Studies

Comparative conformational studies of methyl alpha-D-mannopyranoside and related oligosaccharides provide insight into the structural behavior of more complex carbohydrate systems. The trimannoside methyl 3,6-di-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside serves as a model compound for understanding N-linked oligosaccharide conformations [11] [12].

Molecular dynamics simulations combined with nuclear magnetic resonance spectroscopy reveal that the trimannoside adopts four major and two minor conformations in solution [11]. The four major conformations arise from two-state transitions at both the alpha(1,3) and alpha(1,6) linkages, while minor conformations result from additional transitions specifically at the alpha(1,6) linkage [11]. The alpha(1,3) transition occurs rapidly and produces subtle molecular shape changes, whereas the alpha(1,6) transition is slower and results in dramatic conformational alterations [11].

Studies investigating the conformation of methyl alpha-D-mannopyranosyl-(1→6)-alpha-D-mannopyranoside through combined rotating-frame nuclear Overhauser effect and molecular dynamics analysis have identified two main conformational minima with phi/psi angles of 95/-178° and 140/-185° [13]. These investigations demonstrate that the gg conformer predominates with approximately 96% population, contrasting with earlier literature suggesting equal populations of gg and gt rotamers [13].

Computational Conformational Analysis

Car-Parrinello Molecular Dynamics Simulations

Car-Parrinello molecular dynamics simulations provide quantum mechanical insights into the conformational behavior of methyl alpha-D-mannopyranoside. These ab initio molecular dynamics studies reveal the electronic structure effects on conformational preferences and demonstrate superior sensitivity to chemical properties compared to classical molecular dynamics approaches [14] [15].

Studies examining the interaction of methyl alpha-D-mannopyranoside with transition metal ions, particularly ferric iron, demonstrate that Car-Parrinello molecular dynamics simulations can capture specific conformational preferences arising from intramolecular hydrogen bonding [14]. The simulations reveal that FeIII interacts with specific hydroxyl oxygen atoms, affecting the ground state carbohydrate conformation in ways that classical molecular dynamics simulations fail to detect [15].

The Car-Parrinello approach successfully identifies conformational details that arise from quantum mechanical effects, particularly those involving intramolecular hydrogen bonding patterns [14]. These simulations provide direct evidence for the importance of electronic structure calculations in predicting active sites and conformational preferences of biological molecules, especially in the presence of metal cations [15].

Statistical Conformational Distribution Models

Statistical conformational distribution models for methyl alpha-D-mannopyranoside incorporate both theoretical calculations and experimental validation to characterize the conformational landscape. These models employ statistical mechanics approaches to predict population distributions of different conformational states and provide quantitative descriptions of conformational flexibility [16] [17].

Molecular dynamics simulations conducted in explicit water environments reveal conformational transitions characterized by specific population distributions. For trimannoside systems, the major conformational transitions result from omega angle transitions, while minor transitions arise from psi angle transitions of the alpha(1,6) linkage [16]. These statistical models demonstrate that conformational populations are sensitive to modifications such as bisecting N-acetylglucosamine addition, which alters the distribution of major and minor conformations [16].

The statistical approach to conformational analysis incorporates ensemble averaging to account for the dynamic nature of carbohydrate molecules in solution. Studies employing simulated annealing protocols with distance restraints from nuclear Overhauser effect spectroscopy data provide refined conformational models that capture the statistical distribution of conformational states [12]. These models successfully predict that protein-bound conformations represent only a subset of the solution-state conformational ensemble, with binding effectively selecting specific conformational states from the available population distribution [12].

Physical Description

White to slightly gray odorless powder; [Acros Organics MSDS]

XLogP3

-2.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

194.07903816 g/mol

Monoisotopic Mass

194.07903816 g/mol

Heavy Atom Count

13

Other CAS

25281-48-5
97-30-3
617-04-9

Wikipedia

Methyl alpha-D-mannoside

Dates

Last modified: 09-14-2023

Layer-by-Layer Engineered Microbicide Drug Delivery System Targeting HIV-1 gp120: Physicochemical and Biological Properties

Fohona S Coulibaly, Miezan J M Ezoulin, Sudhaunshu S Purohit, Navid J Ayon, Nathan A Oyler, Bi-Botti C Youan
PMID: 28830144   DOI: 10.1021/acs.molpharmaceut.7b00555

Abstract

The purpose of this study was to engineer a model anti-HIV microbicide (tenofovir) drug delivery system targeting HIV-1 envelope glycoprotein gp120 (HIV-1 g120) for the prevention of HIV sexual transmission. HIV-1 g120 and mannose responsive particles (MRP) were prepared through the layer-by-layer coating of calcium carbonate (CaCO
) with concanavalin A (Con A) and glycogen. MRP average particle size ranged from 881.7 ± 15.45 nm to 1130 ± 15.72 nm, depending on the number of Con A layers. Tenofovir encapsulation efficiency in CaCO
was 74.4% with drug loading of 16.3% (w/w). MRP was non-cytotoxic to Lactobacillus crispatus, human vaginal keratinocytes (VK2), and murine macrophage RAW 264.7 cells and did not induce any significant proinflammatory nitric oxide release. Overall, compared to control, no statistically significant increase in proinflammatory cytokine IL-1α, IL-1β, IL-6, MKC, IL-7, and interferon-γ-inducible protein 10 (IP10) levels was observed. Drug release profiles in the presence of methyl α-d-mannopyranoside and recombinant HIV-1 envelope glycoprotein gp120 followed Hixson-Crowell and Hopfenberg kinetic models, indicative of a surface-eroding system. The one Con A layer containing system was found to be the most sensitive (∼2-fold increase in drug release vs control SFS:VFS) at the lowest HIV gp120 concentration tested (25 μg/mL). Percent mucoadhesion, tested ex vivo on porcine vaginal tissue, ranged from 10% to 21%, depending on the number of Con A layers in the formulation. Collectively, these data suggested that the proposed HIV-1 g120 targeting, using MRP, potentially represent a safe and effective template for vaginal microbicide drug delivery, if future preclinical studies are conclusive.


Surface engineering of Solid Lipid Nanoparticle assemblies by methyl α-d-mannopyranoside for the active targeting to macrophages in anti-tuberculosis inhalation therapy

Eleonora Maretti, Luca Costantino, Cecilia Rustichelli, Eliana Leo, Maria Antonietta Croce, Francesca Buttini, Eleonora Truzzi, Valentina Iannuccelli
PMID: 28624659   DOI: 10.1016/j.ijpharm.2017.06.045

Abstract

This study describes the development of new mannosylated Solid Lipid Nanoparticle assemblies (SLNas) delivering rifampicin for an inhaled treatment of tuberculosis. SLNas were surface engineered with mannose residues to recognize mannose receptors located on infected alveolar macrophages and facilitate cell internalization. Two sets of SLNas were produced by the melt emulsifying technique using biocompatible lipid components, i.e. cholesteryl myristate combined with palmitic acid (PA set) or tripalmitin (TP set), in the presence of the targeting moiety, methyl α-d-mannopyranoside. Mannosylated SLNas were examined for their physical properties, drug payloads and release, as well as respirability in terms of emitted dose and respirable fraction determined by Next Generation Impactor. The most appropriate formulations were assessed for mannosylation using FTIR, XPS, SEM coupled with EDX analysis, and wettability assay, in comparison with the respective non-functionalized SLNas. Besides, cytotoxicity and cell internalization ability were established on J774 murine macrophage cell line. Mannosylated SLNas exhibited physical properties suitable for alveolar macrophage passive targeting, adequate rifampicin payloads (10-15%), and feasible drug maintenance within SLNas along the respiratory tract before macrophage internalization. Despite respirability impaired by powder cohesiveness, surface mannosylation provided quicker macrophage phagocytosis, giving evidence of an active targeting promotion.


Lectin Isolated from Japanese Red Sword Beans (Canavalia gladiata) as a Potential Cancer Chemopreventive Agent

Satsuki Une, Koji Nonaka, Junich Akiyama
PMID: 29437230   DOI: 10.1111/1750-3841.14057

Abstract

In this study, we investigated the chemical and biological profile of lectin isolated from Japanese red sword beans (Canavalia gladiata; RSBs). RSB lectin was purified using maltamyl-Sepharose 4B and subjected to amino acid composition and partial amino acid sequencing analyses, and evaluated for blood and carbohydrate specificity, mitogenic activity, splenic natural killer (NK) cell activity, and its effect on B16 melanoma cell proliferation, compared with Concanavalin A (Con A). The amino acid composition and sequences of RSB lectin were similar to those of Con A. RSB lectin showed specificity to mannose, glucose, maltose, methyl-D-mannoside, and thyroglobulin, but not rhamnose, using mouse, sheep, and rabbit erythrocytes. Compared with Con A, RSB lectin showed low resistance to proteases and to temperatures greater than 70 °C, but high mitogenic activity for mouse splenic cells. Notably, while treatment with RSB lectin and Con A (0.01 and 0.1 μg/mL) promoted similar levels of splenic NK cell activity, which were higher than that observed in the control (0 μg/mL) and interleukin 2 (IL-2) (25 U)-treated populations, RBS lectin exerted a significantly stronger anti-proliferative effect than Con A at a concentration of 125.0 μg per well. Overall, our results show that RSB lectin might exert immunological effects on mouse splenic cells and could thus be used as a potential cancer chemopreventive agent.
Japanese red sword bean (RSB) is a tropical perennial legume consumed in many Asian countries. RSB lectin shows specificity to mannose, glucose, maltose, methyl-d-mannoside, and thyroglobulin, but not to rhamnose, using mouse, sheep, and rabbit erythrocytes. RSB lectin exhibits similarities to Concanavalin A in amino acid composition and sequence, shows mitogenic activity for mouse splenic cells and strong anti-proliferative activity for B16 melanoma cells, and also enhances the activity of splenic natural killer (NK) cells against YAC-1 cells. Thus, RSB lectin has the potential to be used as a bioactive protein in medical research.


Canavalia bonariensis lectin: Molecular bases of glycoconjugates interaction and antiglioma potential

Benildo Sousa Cavada, Mayara Torquato Lima Silva, Vinicius Jose Silva Osterne, Vanir Reis Pinto-Junior, Ana Paula Machado Nascimento, Ingrid Alessandra Victoria Wolin, Isabella Aparecida Heinrich, Clareane Avelino Simplicio Nobre, Cleane Gomes Moreira, Claudia Figueiredo Lossio, Cintia Renata Costa Rocha, Jorge Luiz Martins, Kyria Santiago Nascimento, Rodrigo Bainy Leal
PMID: 28803976   DOI: 10.1016/j.ijbiomac.2017.08.023

Abstract

CaBo is a mannose/glucose-specific lectin purified from seeds of Canavalia bonariensis. In the present work, we report the CaBo crystal structure determined to atomic resolution in the presence of X-man, a specific ligand. Similar to the structural characteristics of other legume lectins, CaBo presented the jellyroll motif, a metal binding site occupied by calcium and manganese ions close to the carbohydrate-recognition domain (CRD). In vitro test of CaBo cytotoxicity against glioma cells demonstrated its ability to decrease the cellular viability and migration by induction of autophagy and cell death. Molecular docking simulations corroborate previous data indicating that the lectin's biological activities occur mostly through interactions with glycoproteins since the lectin interacted favorably with several N-glycans, especially those of the high-mannose type. Together, these results suggest that CaBo interacts with glycosylated cell targets and elicits a remarkable antiglioma activity.


Structure and Stability of Carbohydrate-Lipid Interactions. Methylmannose Polysaccharide-Fatty Acid Complexes

Lan Liu, Iwona Siuda, Michele R Richards, Justin Renaud, Elena N Kitova, Paul M Mayer, D Peter Tieleman, Todd L Lowary, John S Klassen
PMID: 27253157   DOI: 10.1002/cbic.201600123

Abstract

We report a detailed study of the structure and stability of carbohydrate-lipid interactions. Complexes of a methylmannose polysaccharide (MMP) derivative and fatty acids (FAs) served as model systems. The dependence of solution affinities and gas-phase dissociation activation energies (Ea ) on FA length indicates a dominant role of carbohydrate-lipid interactions in stabilizing (MMP+FA) complexes. Solution (1) H NMR results reveal weak interactions between MMP methyl groups and FA acyl chain; MD simulations suggest the complexes are disordered. The contribution of FA methylene groups to the Ea is similar to that of heats of transfer of n-alkanes from the gas phase to polar solvents, thus suggesting that MMP binds lipids through dipole-induced dipole interactions. The MD results point to hydrophobic interactions and H-bonds with the FA carboxyl group. Comparison of collision cross sections of deprotonated (MMP+FA) ions with MD structures suggests that the gaseous complexes are disordered.


Synthesis of mannoheptose derivatives and their evaluation as inhibitors of the lectin LecB from the opportunistic pathogen Pseudomonas aeruginosa

Anna Hofmann, Roman Sommer, Dirk Hauck, Julia Stifel, Inigo Göttker-Schnetmann, Alexander Titz
PMID: 26004349   DOI: 10.1016/j.carres.2015.04.010

Abstract

Biofilm formation and chronic infections with Pseudomonas aeruginosa depend on lectins produced by the bacterium. The bacterial C-type lectin LecB binds to the two monosaccharides l-fucose and d-mannose and conjugates thereof. Previously, d-mannose derivatives with amide and sulfonamide substituents at C6 were reported as potent inhibitors of the bacterial lectin LecB and LecB-mediated bacterial surface adhesion. Because d-mannose establishes a hydrogen bond via its 6-OH group with Ser23 of LecB in the crystal structure and may be beneficial for binding affinity, we extended d-mannose and synthesized mannoheptoses bearing the free 6-OH group as well as amido and sulfonamido-substituents at C7. Two series of diastereomeric mannoheptoses were synthesized and the stereochemistry was determined by X-ray crystallography. The potency of the mannoheptoses as LecB inhibitors was assessed in a competitive binding assay. The data reveal a diastereoselectivity of LecB for (6S)-mannoheptose derivatives with increased activity over methyl α-d-mannoside.


PstS-1, the 38-kDa Mycobacterium tuberculosis glycoprotein, is an adhesin, which binds the macrophage mannose receptor and promotes phagocytosis

M Esparza, B Palomares, T García, P Espinosa, E Zenteno, R Mancilla
PMID: 25359607   DOI: 10.1111/sji.12249

Abstract

Mycobacterium tuberculosis, the primary causative agent of tuberculosis, infects macrophages and transforms the hostile intracellular environment into a permissive niche. M. tuberculosis infects macrophages using a variety of microbial ligand/cell receptor systems. In this study, binding assays with biotin-labelled mycobacterial cell wall proteins revealed five Concanavalin A-reactive proteins that bind macrophages. Among these proteins, we identified PstS-1, a 38-kDa M. tuberculosis mannosylated glycolipoprotein, and characterized it as an adhesin. Inhibition assays with mannan and immunoprecipitation demonstrated that PstS-1 binds the mannose receptor. We purified PstS-1 to 95.9% purity using ion exchange chromatography. The presence of mannose in purified PstS-1 was demonstrated by Concanavalin A interaction, which was abolished in the presence of sodium m-periodate and α-D-mannosidase. Gas chromatography revealed that purified PstS-1 contained 1% of carbohydrates by weight, which was mainly mannose. Finally, we used fluorescent microbeads coated with purified PstS-1 in phagocytosis assays and discovered that microbead uptake was inhibited by the pre-incubation of cells with GlcNAc, mannan and α-methyl mannoside. The interaction of PstS-1 coated beads with the mannose receptor was confirmed by confocal colocalization studies that showed high Pearson and Manders's colocalization coefficients. Our findings contribute to a better understanding of the strategies M. tuberculosis uses to infect host cells, the critical first step in the pathogenesis of tuberculosis.


Structure of the Glycosyltransferase Ktr4p from Saccharomyces cerevisiae

Dominik D D Possner, Magnus Claesson, Jodie E Guy
PMID: 26296208   DOI: 10.1371/journal.pone.0136239

Abstract

In the yeast Saccharomyces cerevisiae, members of the Kre2/Mnt1 protein family have been shown to be α-1,2-mannosyltransferases or α-1,2-mannosylphosphate transferases, utilising an Mn2+-coordinated GDP-mannose as the sugar donor and a variety of mannose derivatives as acceptors. Enzymes in this family are localised to the Golgi apparatus, and have been shown to be involved in both N- and O-linked glycosylation of newly-synthesised proteins, including cell wall glycoproteins. Our knowledge of the nine proteins in this family is however very incomplete at present. Only one family member, Kre2p/Mnt1p, has been studied by structural methods, and three (Ktr4p, Ktr5p, Ktr7p) are completely uncharacterised and remain classified only as putative glycosyltransferases. Here we use in vitro enzyme activity assays to provide experimental confirmation of the predicted glycosyltransferase activity of Ktr4p. Using GDP-mannose as the donor, we observe activity towards the acceptor methyl-α-mannoside, but little or no activity towards mannose or α-1,2-mannobiose. We also present the structure of the lumenal catalytic domain of S. cerevisiae Ktr4p, determined by X-ray crystallography to a resolution of 2.2 Å, and the complex of the enzyme with GDP to 1.9 Å resolution.


2-Deoxy-d-glucose is a potent inhibitor of biofilm growth in Escherichia coli

Sarah L Sutrina, Melanie S J Griffith, Chad Lafeuillee
PMID: 27045200   DOI: 10.1099/mic.0.000290

Abstract

Escherichia coli strain 15 (ATCC 9723), which forms robust biofilms, was grown under optimal biofilm conditions in NaCl-free Luria-Bertani broth (LB*) or in LB* supplemented with one of the non-metabolizable analogues 2-deoxy-d-glucose (2DG), methyl α-d-mannopyranoside (αMM), or methyl α-d-glucopyranoside (αMG). Biofilm growth was inhibited by mannose analogue 2DG even at very low concentration in unbuffered medium, and the maximal inhibition was enhanced in the presence of either 100 mM KPO4 or 100 mM MOPS, pH 7.5; in buffered medium, concentrations of 0.02 % (1.2 mM) or more inhibited growth nearly completely. In contrast, mannose analogue αMM, which should not be able to enter the cells but has been reported to inhibit biofilm growth by binding to FimH, did not exhibit strong inhibition even at concentrations up to 1.8 % (108 mM). The glucose analogue αMG inhibited biofilm growth, but much less strongly than did 2DG. None of the analogues inhibited planktonic growth or caused a change in pH of the unbuffered medium. Similar inhibitory effects of the analogues were observed in minimal medium. The effects were not strain-specific, as 2DG and αMG also inhibited the weak biofilm growth of E. coli K12.


Molecular recognition of methyl α-D-mannopyranoside by antifreeze (glyco)proteins

Sen Wang, Xin Wen, Arthur L DeVries, Yelena Bagdagulyan, Alexander Morita, James A Golen, John G Duman, Arnold L Rheingold
PMID: 24918258   DOI: 10.1021/ja502837t

Abstract

Antifreeze proteins and glycoproteins [AF(G)Ps] have been well-known for more than three decades for their ability to inhibit the growth and recrystallization of ice through binding to specific ice crystal faces, and they show remarkable structural compatibility with specific ice crystal faces. Here, we show that the crystal growth faces of methyl α-D-mannopyranoside (MDM), a representative pyranose sugar, also show noteworthy structural compatibility with the known periodicities of AF(G)Ps. We selected fish AFGPs (AFGP8, AFGP1-5), and a beetle AFP (DAFP1) with increasing antifreeze activity as potential additives for controlling MDM crystal growth. Similar to their effects on ice growth, the AF(G)Ps can inhibit MDM crystal growth and recrystallization, and more significantly, the effectiveness for the AF(G)Ps are well correlated with their antifreeze activity. MDM crystals grown in the presence of AF(G)Ps are smaller and have better defined shapes and are of higher quality as indicated by single crystal X-ray diffraction and polarized microscopy than control crystals, but no new polymorphs of MDM were identified by single crystal X-ray diffraction, solid-state NMR, and attenuated total reflectance infrared spectroscopy. The observed changes in the average sizes of the MDM crystals can be related to the changes in the number of the MDM nuclei in the presence of the AF(G)Ps. The critical free energy change differences of the MDM nucleation in the absence and presence of the additives were calculated. These values are close to those of the ice nucleation in the presence of AF(G)Ps suggesting similar interactions are involved in the molecular recognition of MDM by the AF(G)Ps. To our knowledge this is the first report where AF(G)Ps have been used to control crystal growth of carbohydrates and on AFGPs controlling non-ice-like crystals. Our finding suggests MDM might be a possible alternative to ice for studying the detailed mechanism of AF(G)P-crystal interactions. The relationships between AF(G)Ps and carbohydrate binding proteins are also discussed. The structural compatibility between AF(G)Ps and growing crystal faces demonstrated herein adds to the repertoire of molecular recognition by AF(G)Ps, which may have potential applications in the sugar, food, pharmaceutical, and materials industries.


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